molecular formula C31H40O2 B1676201 Menatetrenone CAS No. 863-61-6

Menatetrenone

Cat. No.: B1676201
CAS No.: 863-61-6
M. Wt: 444.6 g/mol
InChI Key: DKHGMERMDICWDU-GHDNBGIDSA-N
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Description

Menatetrenone, also known as menaquinone-4, is a form of vitamin K2. It is a fat-soluble vitamin that plays a crucial role in bone health and blood coagulation. This compound is particularly noted for its ability to activate proteins involved in bone mineralization and calcium metabolism, making it a valuable compound in the treatment of osteoporosis and other bone-related disorders .

Biochemical Analysis

Biochemical Properties

Menatetrenone plays a crucial role in biochemical reactions, particularly in the γ-carboxylation of vitamin K-dependent proteins. This process is essential for the activation of proteins such as osteocalcin, which is important for bone maturation and quality . This compound interacts with enzymes like γ-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins . Additionally, this compound has been shown to up-regulate fibronectin protein expression in bone marrow mesenchymal stromal/stem cells without affecting their proliferation and differentiation capabilities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It facilitates hematopoietic cell generation in a manner dependent on human bone marrow mesenchymal stromal/stem cells . This compound treatment enhances the generation of the CD34+ cell population in co-cultures through the acceleration of the cell cycle . This effect is associated with cell–cell interactions mediated by VLA-4 and fibronectin . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in osteoporosis and cytopenia .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the γ-carboxylation of vitamin K-dependent proteins. This compound binds to the enzyme γ-glutamyl carboxylase, facilitating the carboxylation of glutamic acid residues in target proteins . This post-translational modification is crucial for the activation of proteins like osteocalcin, which play a vital role in bone health . This compound also interacts with other biomolecules, such as fibronectin, enhancing its expression in bone marrow mesenchymal stromal/stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound significantly decreases the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) and improves lumbar bone mineral density (BMD) compared with placebo . Its benefit in fracture risk control remains uncertain . Long-term studies have shown that this compound treatment can sustain bone health and prevent fractures in osteoporotic patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is more effective than placebo in improving lumbar bone mineral density (BMD) and decreasing the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) . Higher doses of this compound have been associated with an increased incidence of adverse events and adverse drug reactions . It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the conversion of vitamin K1 to vitamin K2 (MK-4) in the body . This conversion occurs in the testes, pancreas, and arterial walls . This compound also interacts with enzymes such as γ-glutamyl carboxylase, which catalyzes the carboxylation of vitamin K-dependent proteins . These interactions are essential for the activation of proteins involved in bone health and other physiological processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to up-regulate fibronectin protein expression in bone marrow mesenchymal stromal/stem cells, enhancing their hematopoiesis-supportive capability . This compound’s localization and accumulation within specific tissues contribute to its therapeutic effects in osteoporosis and cytopenia .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is involved in the γ-carboxylation of vitamin K-dependent proteins, which occurs in the endoplasmic reticulum . This localization is essential for the activation of proteins like osteocalcin, which play a vital role in bone health . Additionally, this compound’s interaction with fibronectin in bone marrow mesenchymal stromal/stem cells enhances its hematopoiesis-supportive capability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menatetrenone can be synthesized through several methods. One common approach involves the condensation of menadione (vitamin K3) with isoprenyl units. The reaction typically requires a catalyst and occurs under controlled temperature and pressure conditions. The final product is purified through crystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to convert simple substrates into this compound. The fermentation process is optimized for yield and purity, and the product is extracted and purified using solvent extraction and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Menatetrenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Menatetrenone has a wide range of scientific research applications:

Comparison with Similar Compounds

Menatetrenone is part of the menaquinone family, which includes several forms of vitamin K2 (MK-4 to MK-13). Compared to other menaquinones, this compound (MK-4) has a shorter half-life but is more effective at activating proteins related to bone health. Other similar compounds include:

This compound’s unique ability to influence gene expression related to bone metabolism and its shorter half-life make it particularly suitable for targeted therapeutic applications in bone health .

Properties

IUPAC Name

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-GHDNBGIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048969
Record name Menatetrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863-61-6, 6041-00-5, 11032-49-8
Record name Menaquinone 4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menatetrenone [INN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kefton-2
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menatetrenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12148
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Record name Menatetrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vitamin K2
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Record name MENATETRENONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Menatetrenone
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URL http://www.hmdb.ca/metabolites/HMDB0030017
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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